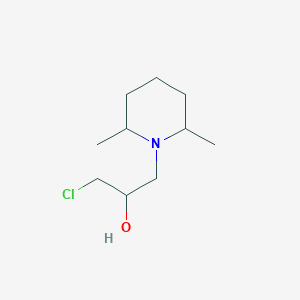
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound with a complex structure that includes a chlorinated propanol backbone and a substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the chlorination of a propanol derivative followed by the introduction of a 2,6-dimethylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced separation techniques to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-propanol: A simpler chlorinated propanol derivative.
2,6-Dimethylpiperidine: The piperidine moiety without the chlorinated propanol backbone.
Chloropropanol derivatives: Other compounds with similar chlorinated propanol structures.
Uniqueness
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and a substituted piperidine ring
Eigenschaften
Molekularformel |
C10H20ClNO |
|---|---|
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20ClNO/c1-8-4-3-5-9(2)12(8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
XCGQELAHRBSLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CC(CCl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylsulfonyl)-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B8564559.png)
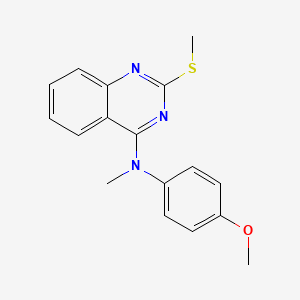
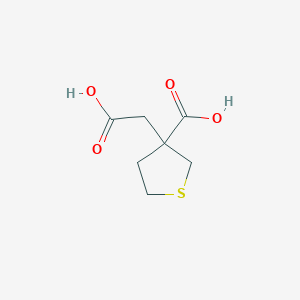
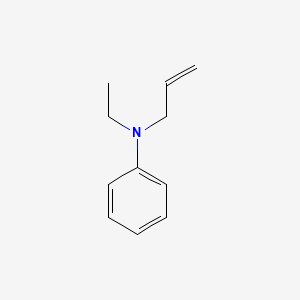
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)
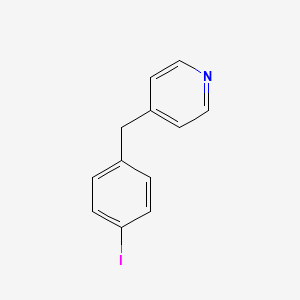

![4-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid](/img/structure/B8564599.png)
![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)
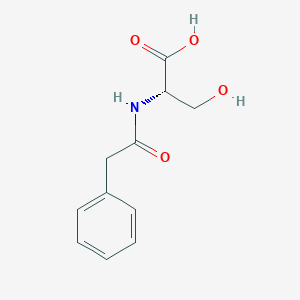


![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)
